2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-
Description
Significance of Modified Glycerol (B35011) Scaffolds in Organic Synthesis
The glycerol backbone, a simple three-carbon triol, is a readily available and renewable resource, making it an attractive starting material in green chemistry and organic synthesis. rsc.orgeurekaselect.com Its three hydroxyl groups—two primary and one secondary—exhibit different reactivity, allowing for selective chemical manipulation. This selective reactivity is the cornerstone of its utility as a synthetic scaffold.
Chemists can strategically protect or functionalize these hydroxyl groups to create "modified glycerol scaffolds." These intermediates are pivotal in the synthesis of a wide array of complex molecules, including pharmaceuticals, biodegradable polymers, and biologically active lipids. nih.govacs.org By attaching different functional groups, the glycerol framework can be tailored to impart specific properties such as lipophilicity, hydrophilicity, or chirality, which are essential for the target molecule's function. The ability to build upon this C-3 unit in a controlled, stepwise manner underscores the significance of glycerol derivatives in advancing modern organic synthesis. rsc.org
Overview of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-" within Complex Molecule Synthesis
"2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-" is a prime example of a highly modified glycerol scaffold designed for a specific purpose in multi-step synthesis. The construction of complex molecules often requires a strategic approach where different parts of a molecule are assembled sequentially. illinois.edunih.gov This particular compound serves as a specialized building block, providing a pre-formed segment with distinct functionalities at each of its three carbon positions.
Its role as a synthetic intermediate is defined by its unique structural features:
A long lipophilic chain: The 1-position is functionalized with a hexadecyloxy group (a 16-carbon chain), which can be used to introduce a significant nonpolar character into the final molecule. This is particularly useful in the synthesis of complex lipids or molecules designed to interact with cell membranes.
A protected primary alcohol: The 3-position features a bulky triphenylmethoxy (trityl) group. The trityl group is a common protecting group for primary alcohols in organic synthesis. It is stable under many reaction conditions but can be selectively removed later in the synthetic sequence to reveal the primary hydroxyl group for further reactions.
A reactive secondary alcohol: The 2-position contains the only free hydroxyl group. This secondary alcohol serves as the primary point of attachment for the next piece of the molecular puzzle, allowing for the controlled elongation of the molecular structure.
Structural Elucidation and Nomenclatural Considerations for "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-"
The systematic name "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-" precisely describes the molecule's structure. The nomenclature can be deconstructed as follows:
2-Propanol: This forms the core of the name, indicating a three-carbon chain (propane) with a hydroxyl (-ol) group located at the second carbon.
1-(hexadecyloxy)-: This prefix denotes a substituent at the first carbon position. It consists of a 16-carbon alkyl chain (hexadecyl) linked via an ether bond (-oxy).
3-(triphenylmethoxy)-: This prefix describes the substituent at the third carbon position. It is a triphenylmethyl group (also known as trityl) connected through an ether linkage (-methoxy).
The central carbon (position 2) is a chiral center, meaning this compound can exist as different stereoisomers. The specific stereoisomer is often designated with a prefix, such as (2S), indicating the spatial arrangement of the groups around the chiral center. guidechem.comappchemical.com
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| Molecular Formula | C₃₈H₅₄O₃ appchemical.comappchemical.com |
| Molecular Weight | 558.83 g/mol appchemical.comappchemical.com |
| CAS Number | 82002-20-8 (for the racemate) appchemical.com |
| CAS Number (2S)-isomer | 96093-53-7 guidechem.comappchemical.com |
This level of structural and nomenclatural precision is critical in organic synthesis to ensure the correct building blocks are used to achieve the desired complex molecular architecture.
Properties
IUPAC Name |
1-hexadecoxy-3-trityloxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-32-37(39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37,39H,2-14,24,31-33H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYABJLMZPKIOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Propanol, 1 Hexadecyloxy 3 Triphenylmethoxy
Retrosynthetic Analysis of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-"
A retrosynthetic analysis of the target molecule identifies the key bond disconnections that inform the forward synthetic strategy. The most logical disconnections are at the C-O bonds of the two ether linkages.
Disconnection 1 (C-O Trityl Ether): The first disconnection breaks the bond between the C3 oxygen and the bulky trityl group. This step suggests that the final step in the synthesis could be the protection of a primary alcohol with a tritylating agent. This reveals a key intermediate: 1-(hexadecyloxy)propane-2,3-diol .
Disconnection 2 (C-O Hexadecyl Ether): The second disconnection breaks the C-O bond of the hexadecyl ether. This points to an alkylation step using a hexadecyl halide. This disconnection reveals a simpler, commercially available starting material: a protected glycerol (B35011) derivative such as 3-(triphenylmethoxy)propane-1,2-diol .
Following this analysis, a plausible forward synthesis emerges:
Start with a suitable glycerol derivative.
Selectively protect one primary hydroxyl group with a triphenylmethyl (trityl) group.
Alkylate the other primary hydroxyl group to form the hexadecyl ether.
This pathway strategically addresses the regioselectivity required to produce the desired 1,3-disubstituted glycerol structure.
Classical Synthetic Routes to "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-"
Classical synthetic routes rely on well-established protecting group strategies and nucleophilic substitution reactions to construct the target molecule.
The formation of the hexadecyl ether at the C1 position is typically achieved via a Williamson ether synthesis. This involves the nucleophilic substitution of a halide by an alkoxide.
The synthesis generally proceeds in three stages: protection of a propanediol, etherification at the 1-position, and final deprotection if necessary vulcanchem.com. The etherification step involves the reaction of the free hydroxyl group at the 1-position with hexadecyl bromide under alkaline conditions vulcanchem.com. The base, commonly sodium hydride (NaH), deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the hexadecyl bromide, displacing the bromide ion and forming the ether bond.
Table 1: Reagents for Hexadecyl Ether Formation
| Role | Reagent | Purpose |
|---|---|---|
| Substrate | 3-(triphenylmethoxy)propane-1,2-diol | Provides the glycerol backbone with one protected hydroxyl group. |
| Alkylating Agent | Hexadecyl bromide (1-bromohexadecane) | Source of the 16-carbon alkyl chain. |
| Base | Sodium hydride (NaH) | Deprotonates the hydroxyl group to form the nucleophilic alkoxide. |
This method is highly efficient for forming ethers from primary alcohols.
The triphenylmethyl (trityl) group is a valuable protecting group for primary alcohols due to its steric bulk and acid lability. total-synthesis.com Its large size allows it to selectively react with the less sterically hindered primary hydroxyl group of a diol over the secondary hydroxyl group. total-synthesis.com
The protection reaction is typically carried out using trityl chloride (TrCl) in the presence of a non-nucleophilic base like pyridine (B92270), which also acts as the solvent. total-synthesis.com 4-Dimethylaminopyridine (DMAP) is often added as a catalyst to accelerate the reaction. total-synthesis.com
The mechanism is not a direct SN2 attack, which is impossible at a quaternary carbon. Instead, the reaction proceeds via an SN1 mechanism involving the formation of the highly stable trityl carbocation intermediate. total-synthesis.comacademie-sciences.fr This cation is then attacked by the alcohol's nucleophilic oxygen.
Table 2: Typical Conditions for Trityl Protection
| Reagent/Condition | Role | Rationale |
|---|---|---|
| Trityl Chloride (TrCl) | Protecting Agent | Source of the trityl group. |
| Pyridine | Base and Solvent | Neutralizes the HCl byproduct. total-synthesis.com |
| DMAP | Catalyst | Accelerates the reaction by acting as a transfer reagent. total-synthesis.com |
The trityl group is stable under neutral and basic conditions but can be readily removed with mild acids, such as acetic acid or trifluoroacetic acid (TFA). total-synthesis.comacademie-sciences.fr
Achieving the desired 1,3-substitution pattern on the glycerol backbone requires precise regiocontrol. The inherent difference in reactivity between the primary (C1, C3) and secondary (C2) hydroxyl groups is the key to this selectivity. Primary alcohols are generally more reactive and less sterically hindered than secondary alcohols.
The synthesis of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- leverages this difference. By using the bulky trityl chloride, one primary hydroxyl group of glycerol is selectively protected, leaving the other primary and the secondary hydroxyl groups available for further reaction. Subsequent alkylation with hexadecyl bromide, however, requires differentiation between the remaining primary and secondary hydroxyls. A common strategy involves using a starting material where this differentiation is already established, such as 3-(trityloxy)-1,2-propanediol. The alkylation step can then be directed towards the more reactive primary alcohol, although forcing conditions might lead to some reaction at the secondary position.
Catalyst-controlled methods using diarylborinic acids have also been shown to activate diol motifs for regioselective acylation and alkylation, which could be applied to control the functionalization of the glycerol backbone. rsc.org
Stereoselective Synthesis of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-" Enantiomers
The central carbon (C2) of the propanol (B110389) backbone is a stereocenter, meaning the molecule can exist as two enantiomers: (R) and (S). The synthesis of a single enantiomer requires a stereoselective approach.
To synthesize the (R)-enantiomer specifically, the synthesis must begin with a chiral starting material that already possesses the desired stereochemistry. A common and effective strategy is to use a derivative of the "chiral pool," such as (R)-(-)-Solketal (also known as (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol).
The synthetic sequence would be as follows:
Alkylation: The free primary hydroxyl group of (R)-Solketal is alkylated with hexadecyl bromide using the Williamson ether synthesis conditions described previously. This forms (R)-4-((hexadecyloxy)methyl)-2,2-dimethyl-1,3-dioxolane.
Deprotection: The acetonide protecting group is removed under acidic conditions (e.g., aqueous HCl or acetic acid) to reveal the diol, yielding (R)-1-(hexadecyloxy)propane-2,3-diol. This step regenerates the primary and secondary hydroxyl groups while preserving the stereocenter at C2.
Selective Tritylation: The resulting diol is then reacted with trityl chloride. Due to its steric bulk, the trityl group will selectively protect the less hindered primary hydroxyl group at the C3 position, leaving the secondary hydroxyl at C2 untouched. This final step yields the target molecule, (R)-2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-.
This pathway ensures high enantiopurity of the final product by carrying the initial stereochemistry of the starting material through the entire reaction sequence. Various methods have been developed for the enantioselective formation of 1,2-anti diols, which are key structural motifs in this synthesis, including asymmetric hydrogenation and asymmetric ring opening/cross-metathesis. nih.govrsc.org
Enantioselective Approaches to (S)-2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-
The synthesis of the specific (S)-enantiomer of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- requires precise control over the stereochemistry at the C-2 position of the glycerol backbone. Enantioselective strategies are employed to achieve high optical purity, which is crucial for applications where stereoisomerism affects biological activity or material properties.
One primary approach involves the use of a chiral pool , starting the synthesis from a readily available and enantiomerically pure three-carbon building block. For instance, (R)-Solketal, derived from D-mannitol, can serve as a chiral precursor. The synthesis would proceed by first introducing the hexadecyl ether at the primary hydroxyl group, followed by acidic hydrolysis to deprotect the diol. Subsequent selective protection of the primary hydroxyl with a triphenylmethyl (trityl) group would leave the secondary hydroxyl at the C-2 position available, yielding the desired (S)-enantiomer.
Another significant method is asymmetric catalysis , where a prochiral substrate is converted into a chiral product using a chiral catalyst. For glycerol derivatives, this can be achieved through the kinetic resolution of a racemic mixture. For example, a racemic mixture of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- could be subjected to enzymatic acylation. A lipase, which is inherently chiral, can selectively acylate one enantiomer (e.g., the (R)-enantiomer) at a faster rate, allowing the unreacted (S)-enantiomer to be isolated with high enantiomeric excess. Biocatalysts, such as horse liver alcohol dehydrogenase (HLADH), have proven effective in the enantioselective synthesis of other chiral alcohols and represent a promising avenue for this target molecule researchgate.net.
| Approach | Starting Material | Key Step | Outcome |
| Chiral Pool Synthesis | (R)-Solketal | Stereospecific reactions on a chiral precursor | High enantiomeric purity of the (S)-isomer |
| Kinetic Resolution | Racemic 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- | Enantioselective enzymatic acylation | Separation of the (S)-enantiomer from the acylated (R)-enantiomer |
| Asymmetric Desymmetrization | Prochiral glycerol derivative (e.g., 1,3-bis(hexadecyloxy)propane) | Enantioselective enzymatic hydrolysis or oxidation | Creation of a chiral center, leading to the (S)-enantiomer |
Chiral Auxiliary and Catalyst-Controlled Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions wikipedia.orgwikiwand.com. Once the desired stereocenter is created, the auxiliary can be removed and potentially recycled sigmaaldrich.com.
In the context of synthesizing (S)-2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, a chiral auxiliary could be attached to a glycerol precursor. For example, a prochiral glycerol derivative could be reacted with a chiral auxiliary, such as an Evans oxazolidinone, to form an ester or imide . The presence of the bulky, chiral auxiliary then sterically hinders one face of the molecule, directing the addition of the hexadecyl or trityl groups to the desired positions with high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral alcohol. Common chiral auxiliaries include trans-2-phenyl-1-cyclohexanol and derivatives of pseudoephedrine wikipedia.org.
Catalyst-controlled synthesis relies on chiral catalysts, often transition metal complexes with chiral ligands or organocatalysts, to create the desired stereocenter. For instance, an asymmetric ring-opening of a prochiral epoxide, such as glycidyl trityl ether, with hexadecanol could be catalyzed by a chiral Lewis acid. The catalyst creates a chiral environment around the reaction center, favoring one pathway and leading to the formation of the (S)-enantiomer.
| Method | Key Component | Mechanism of Control | Example |
| Chiral Auxiliary | Evans Oxazolidinones, Pseudoephedrine | The auxiliary is covalently bonded to the substrate, creating a diastereomeric intermediate that directs subsequent reactions through steric hindrance. | Alkylation of a glycerol derivative bearing a chiral auxiliary. |
| Chiral Catalyst | Chiral Lewis Acids, Organocatalysts | The catalyst forms a transient, chiral complex with the substrate, lowering the activation energy for the formation of one enantiomer over the other. | Asymmetric opening of a glycidyl ether with an alcohol. |
Green Chemistry Principles in the Synthesis of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-"
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances nih.gov. This is particularly relevant in multi-step syntheses like that of the target compound.
Solvent-Free and Atom-Economical Methodologies
Traditional ether synthesis, such as the Williamson synthesis, often involves the use of volatile organic solvents and generates stoichiometric amounts of salt byproducts, resulting in low atom economy. Modern approaches seek to address these shortcomings.
Solvent-free reactions , or solid-state reactions, can be facilitated by techniques like grinding (mechanochemistry) or microwave irradiation nih.govresearchgate.netijcmas.com. For the synthesis of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, a solvent-free approach could involve grinding the reactants, such as 1-hexadecyl glycerol and trityl chloride, with a solid base like potassium hydroxide prepchem.com. This minimizes solvent waste and can lead to shorter reaction times and easier product purification nih.gov. The acid-catalyzed etherification of glycerol is another pathway that can be performed under solvent-free conditions researchgate.net.
Renewable Feedstock Utilization in Glycerol Ether Synthesis
Glycerol is a major byproduct of the biodiesel industry, where transesterification of fats and oils generates approximately one kilogram of crude glycerol for every nine kilograms of biodiesel produced acs.org. This abundance has made glycerol an attractive and renewable feedstock for the chemical industry researchgate.netnih.govmdpi.com. The use of glycerol to synthesize value-added products like glycerol ethers is a key area of research in biorefineries acs.org.
The synthesis of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- can be made more sustainable by utilizing bio-based glycerol as the starting backbone. This approach aligns with green chemistry principles by using a renewable resource that is also a waste product from another industrial process resourcewise.com. Various catalytic systems have been developed to efficiently convert glycerol into ethers, although selectivity can be a challenge due to the three hydroxyl groups researchgate.netresearchgate.net. The synthesis of the target compound from glycerol would involve sequential, selective etherification of the primary hydroxyl groups with hexadecyl and triphenylmethyl groups, respectively.
| Green Chemistry Aspect | Traditional Method | Green Alternative | Benefit |
| Solvents | Use of pyridine, toluene, or other volatile organic solvents prepchem.com. | Grinding or microwave-assisted synthesis without bulk solvents ijcmas.com. | Reduced solvent waste, lower energy consumption, simplified workup. |
| Feedstock | Petroleum-derived glycerol precursors. | Crude glycerol from biodiesel production acs.orgresourcewise.com. | Utilization of a renewable, waste-stream resource. |
| Atom Economy | Williamson synthesis (generates salt waste). | Catalytic addition reactions where possible. | Higher efficiency, less waste generation. |
2 Propanol, 1 Hexadecyloxy 3 Triphenylmethoxy As a Versatile Synthetic Precursor
Utility of the Triphenylmethyl Protecting Group in Derivatives of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-"
In the synthesis of complex molecules with multiple reactive sites, the use of protecting groups is essential to mask certain functional groups while chemical transformations are carried out elsewhere in the molecule. bham.ac.uk The triphenylmethyl (trityl, Trt) group is a widely used protecting group for primary alcohols and amines due to its steric bulk and specific reactivity. acgpubs.orghighfine.com Its introduction facilitates the purification of intermediates through crystallization and its removal is typically straightforward under acidic conditions. highfine.com
The trityl group is characterized by its sensitivity to acid. highfine.com This property allows for its selective removal under mild acidic conditions that leave many other protecting groups intact. The deprotection is readily achieved using various acids, with the choice of reagent and conditions allowing for fine-tuning of the selectivity. highfine.comresearchgate.net For instance, the trityl group can be cleaved in a 50% aqueous acetic acid solution, conditions under which a Boc protecting group would remain unaffected. highfine.com A specific method for deprotecting a related compound, 1-hexadecyl-2-tetradecyl-3-trityl glycerol (B35011), involves dissolving it in petroleum ether and adding anhydrous hydrogen chloride, which causes the deprotected product to precipitate after stirring at room temperature. prepchem.com
Table 1: Common Reagents for Trityl Group Deprotection
| Reagent | Typical Conditions | Selectivity Notes |
|---|---|---|
| Acetic Acid (AcOH) | 50-80% aqueous solution, room temp. | Mild conditions, can be selective over other acid-labile groups like Boc. highfine.com |
| Trifluoroacetic Acid (TFA) | Dilute solution (e.g., 1-5%) in CH₂Cl₂ | Stronger acid, faster reaction; often used in peptide synthesis. mdpi.com |
| Hydrochloric Acid (HCl) | Anhydrous HCl in an organic solvent | Effective for clean deprotection, as demonstrated in lipid synthesis. prepchem.com |
An effective protecting group strategy is crucial for the synthesis of large, complex molecules. bham.ac.uk Orthogonal protection is a powerful approach where different classes of protecting groups are used, each of which can be removed by a specific type of reagent or condition without affecting the others. nih.gov The trityl group, being acid-labile, is an integral part of many orthogonal schemes. It can be used in conjunction with groups that are stable to acid but labile to other conditions, such as:
Base-labile groups: Esters like acetate or benzoate.
Groups removed by hydrogenolysis: Benzyl (Bn) ethers or carbobenzyloxy (Cbz) groups.
Fluoride-labile groups: Silyl ethers such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES).
This orthogonality allows chemists to unmask specific hydroxyl groups in a planned sequence, enabling precise and controlled assembly of the target molecule. mdpi.com For example, in a molecule containing both a trityl ether and a benzyl ether, the trityl group can be selectively removed with mild acid, leaving the benzyl group untouched for a later transformation.
Synthesis of Complex Glycerolipids and Ether Lipids from "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-"
Glycerolipids and ether lipids are fundamental components of biological membranes and are involved in cellular signaling. nih.govharvard.edu Ether lipids, characterized by an alkyl chain attached to the glycerol backbone via an ether linkage, are synthesized in a pathway that begins in the peroxisomes and is completed in the endoplasmic reticulum. harvard.edubiorxiv.org Synthetic precursors like 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- are invaluable for constructing these complex lipids in the laboratory. The free secondary hydroxyl group at the sn-2 position can be esterified or alkylated, while the trityl-protected primary hydroxyl at the sn-3 position can be deprotected and subsequently functionalized to introduce a polar headgroup. researchgate.net
Phospholipids are the most abundant lipids in cell membranes and their derivatization is key to studying their function and creating new therapeutic agents. nih.govmdpi.com The synthesis of phospholipid analogues from 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- follows a logical pathway. First, the secondary hydroxyl group is typically acylated. Following this, the trityl group is selectively removed under mild acidic conditions to reveal the primary hydroxyl group at the sn-3 position. This hydroxyl group is then available for phosphorylation to introduce a phosphate-containing headgroup, such as phosphocholine, leading to the formation of phosphatidylcholine analogues like 1-O-Hexadecyl-sn-glycero-3-phosphocholine. nih.gov This stepwise approach, enabled by the trityl protecting group, ensures the regioselective construction of the target phospholipid.
Glycolipids are lipids with a carbohydrate attached by a glycosidic bond. They play crucial roles in cell recognition and signaling. The construction of glycolipid mimetics for research and therapeutic purposes relies on precise synthetic control. The precursor 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- provides an ideal scaffold for this purpose. The free sn-2 hydroxyl can be glycosylated, or alternatively, the sn-3 hydroxyl can be deprotected and then glycosylated. The use of orthogonal protecting groups allows for the selective introduction of different sugar units or other functionalities at various positions on the glycerol backbone, enabling the construction of complex and diverse glycolipid mimetics. preprints.org
Development of Carbohydrate Mimics and Glycosidase Inhibitor Precursors
The chiral glycerol backbone of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- can serve as a scaffold to create molecules that mimic the structure of carbohydrates. By strategically modifying the hydroxyl groups and introducing other functional groups, it is possible to design mimetics that can interact with carbohydrate-binding proteins or enzymes.
Furthermore, this precursor is suitable for the development of glycosidase inhibitor precursors. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, and their inhibitors have therapeutic potential for treating diseases like diabetes and viral infections. The glycerol scaffold can be used to build structures that resemble the transition state of the enzymatic reaction. For example, after modifying the sn-2 hydroxyl and deprotecting the sn-3 position, functional groups that mimic the charge and shape of the natural substrate can be introduced, leading to potent and selective glycosidase inhibitors. The synthetic flexibility offered by the protecting group strategy is paramount in creating libraries of such compounds for biological screening. preprints.org
Application in Acyclic Analogues of Nojirimycin Synthesis
While direct experimental evidence for the use of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-" in the synthesis of acyclic nojirimycin analogues is not extensively documented in publicly available literature, its structural features make it a plausible precursor for such endeavors. Acyclic nojirimycin analogues are a class of iminosugars that exhibit significant biological activities, including glycosidase inhibition. The synthesis of these molecules often involves the use of chiral building blocks derived from glycerol.
The general strategy for synthesizing acyclic nucleoside analogues from glycerol derivatives can be adapted for acyclic nojirimycin analogues. This would involve the chemical modification of the secondary hydroxyl group of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-" to introduce a nitrogen-containing moiety, a key feature of nojirimycin and its analogues. Subsequent transformations, such as deprotection and further functionalization, could then lead to the desired acyclic iminosugar structure. The long hexadecyl chain would impart lipophilicity to the final molecule, potentially influencing its biological activity and pharmacokinetic properties.
Stereocontrolled Formation of Glycomimetics
Glycomimetics are molecules that mimic the structure and function of carbohydrates and are of great interest in medicinal chemistry for their potential as therapeutic agents. The stereocontrolled synthesis of glycomimetics often relies on the use of chiral precursors with well-defined stereochemistry.
"2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-" can serve as a prochiral starting material for the stereocontrolled formation of glycomimetics. The stereocenter at the C2 position can be introduced with high selectivity through various asymmetric synthesis strategies. For instance, enantioselective acylation or enzymatic resolution of the racemic starting material can provide access to enantiomerically pure forms of the precursor.
Once the desired stereochemistry is established, the secondary hydroxyl group can be further functionalized to introduce sugar-like moieties or other pharmacophores. The presence of the bulky trityl group can influence the stereochemical outcome of subsequent reactions by directing the approach of reagents from the less hindered face of the molecule. This steric control is crucial for achieving the desired stereoisomer of the target glycomimetic.
Other Advanced Organic Transformations Involving "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-"
Beyond its potential in the synthesis of bioactive analogues, "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-" is a versatile substrate for a range of advanced organic transformations.
Esterification and Acylation Reactions
The secondary hydroxyl group of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-" is available for esterification and acylation reactions. However, the reaction rates can be influenced by the steric hindrance imposed by the adjacent bulky trityl group.
Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a base like pyridine (B92270), can be employed to introduce various acyl groups at the C2 position. The choice of acylating agent allows for the introduction of a wide range of functionalities, further expanding the synthetic utility of this precursor.
A notable transformation is the one-pot conversion of trityl ethers to esters using an acid chloride as the sole reagent. This method offers a convenient way to simultaneously deprotect the trityl group and introduce an ester functionality.
| Reaction | Reagents | Product | Key Considerations |
| Esterification/Acylation | Acyl chloride/anhydride, Base (e.g., pyridine) | 2-Acyloxy-1-(hexadecyloxy)-3-(triphenylmethoxy)propane | Steric hindrance from the trityl group may affect reaction rates. |
| Deprotection & Esterification | Acid chloride | 1-(Hexadecyloxy)-2,3-diacyloxypropane | A convenient one-pot procedure. |
Oxidation and Reduction Pathways
The secondary alcohol functionality of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-" can be oxidized to the corresponding ketone, 1-(hexadecyloxy)-3-(triphenylmethoxy)acetophenone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions.
Common oxidizing agents for secondary alcohols include chromic acid-based reagents (e.g., Jones reagent), pyridinium chlorochromate (PCC), and Swern oxidation conditions. The selection of the oxidant is crucial to avoid unwanted side reactions, such as the cleavage of the ether linkages under harsh acidic conditions.
While reduction of the secondary alcohol itself is not a common transformation, the ketone synthesized via oxidation can be reduced back to the alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride. If a chiral reducing agent is used, this can be a method to introduce stereoselectivity at the C2 position.
| Reaction | Reagents | Product |
| Oxidation | CrO3/H2SO4 (Jones), PCC, (COCl)2/DMSO (Swern) | 1-(Hexadecyloxy)-3-(triphenylmethoxy)acetophenone |
| Reduction of Ketone | NaBH4, LiAlH4 | 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- |
Mechanistic Investigations and Computational Studies of Reactions Involving 2 Propanol, 1 Hexadecyloxy 3 Triphenylmethoxy
Reaction Pathway Elucidation in the Synthesis of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-"
The synthesis of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-" is a multi-step process that typically starts from a chiral precursor derived from glycerol (B35011) to ensure stereochemical integrity at the C2 position. A common and versatile starting material is solketal, which provides a protected diol that can be selectively manipulated.
Step 1: Tritylation of the Primary Alcohol
The synthesis often commences with the selective protection of the primary hydroxyl group of a glycerol derivative. The use of a trityl group is advantageous due to its steric bulk, which directs its reaction to the less hindered primary hydroxyl group, and its stability under various reaction conditions, while being easily removable under mild acidic conditions.
Mechanism: The reaction of a glycerol precursor with trityl chloride (TrCl) in the presence of a base, such as pyridine (B92270), proceeds via a nucleophilic substitution mechanism. The base activates the primary hydroxyl group, increasing its nucleophilicity, which then attacks the electrophilic carbon of the trityl chloride.
Step 2: Introduction of the Hexadecyl Ether Linkage
The formation of the ether bond at the sn-1 position is a critical step and is typically achieved through a Williamson ether synthesis. This reaction involves an alkoxide nucleophile and an alkyl halide.
Mechanism: This step is a classic example of a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction. chemistrysteps.combyjus.com The free hydroxyl group is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a potent nucleophile, the alkoxide. This alkoxide then performs a "backside attack" on the carbon atom of 1-bromohexadecane, displacing the bromide leaving group. masterorganicchemistry.com The concerted nature of the S\textsubscript{N}2 mechanism, where bond formation and bond breaking occur simultaneously, leads to an inversion of configuration if the electrophilic carbon were chiral. masterorganicchemistry.comyoutube.com However, in this synthesis, the reaction occurs at a primary carbon, so no new stereocenter is formed.
A plausible reaction pathway starting from a protected glycerol derivative is outlined in the table below.
Table 1: Proposed Reaction Pathway for the Synthesis of a Precursor to "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-" This table is interactive. Click on the headers to sort.
| Step | Reactant | Reagents | Product | Reaction Type | Mechanism Highlights |
|---|---|---|---|---|---|
| 1 | 1-O-Hexadecyl-sn-glycerol | Trityl chloride, Pyridine | 1-O-Hexadecyl-3-O-trityl-sn-glycerol | Protection | Nucleophilic substitution at the primary hydroxyl group. |
| 2 | 3-(Triphenylmethoxy)-1,2-propanediol | NaH, 1-Bromohexadecane | 1-O-Hexadecyl-3-O-trityl-sn-glycerol | Etherification | S\textsubscript{N}2 reaction involving an alkoxide intermediate. byjus.com |
Mechanistic Aspects of Derivatization Reactions of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-"
The free secondary hydroxyl group at the C2 position of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-" is a key site for further chemical modifications, allowing for the synthesis of a diverse range of bioactive ether lipid analogues. nih.gov These derivatization reactions primarily involve acylation or the introduction of other functional groups.
A common derivatization involves activating the C2 hydroxyl group to facilitate nucleophilic substitution. This is often achieved by converting the alcohol into a better leaving group, such as a tosylate.
Mechanism of Tosylation and Substitution: The reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate. The tosylate is an excellent leaving group. Subsequent reaction with a nucleophile (e.g., an azide, fluoride, or carboxylate) proceeds via an S\textsubscript{N}2 mechanism. This reaction is stereospecific and results in a complete inversion of the stereochemistry at the C2 center. nih.gov This double inversion strategy (retention of original stereochemistry via two consecutive inversions) is a powerful tool in stereocontrolled synthesis. youtube.com
Table 2: Mechanistic Overview of a Derivatization Reaction This table is interactive. Click on the headers to sort.
| Step | Reactant | Reagents | Intermediate/Product | Reaction Type | Key Mechanistic Feature |
|---|---|---|---|---|---|
| 1 | 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- | p-Toluenesulfonyl chloride, Pyridine | C2-Tosylated derivative | Sulfonylation | Activation of the hydroxyl group. |
| 2 | C2-Tosylated derivative | Sodium Azide (NaN\textsubscript{3}) | C2-Azido derivative | Nucleophilic Substitution | S\textsubscript{N}2 mechanism with inversion of configuration. byjus.com |
Theoretical Chemistry Approaches to Understanding Reactivity and Selectivity
While experimental studies provide invaluable data on reaction outcomes, theoretical and computational chemistry offers a molecular-level understanding of the factors governing the reactivity and selectivity observed in the synthesis and derivatization of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-".
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure and stability of reactants, transition states, and intermediates involved in the reaction pathways.
Application to Synthesis: For the Williamson ether synthesis step, calculations could model the S\textsubscript{N}2 transition state. The energy barrier for this transition state would provide a quantitative measure of the reaction rate. By comparing the activation energies for competing reaction pathways, the observed regioselectivity (etherification at C1 vs. C2) can be explained. The calculations would likely confirm that the transition state for the attack on the less sterically hindered primary position is significantly lower in energy.
Application to Derivatization: In the derivatization at the C2 position, quantum chemical calculations can be used to compare the stability of different potential intermediates. For instance, in the tosylation step, the calculations can help understand the charge distribution in the transition state. For the subsequent S\textsubscript{N}2 reaction, the calculated energy profile would clearly show the concerted displacement of the tosylate group by the incoming nucleophile and predict the activation energy for this process.
The stereochemical outcome of reactions involving "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-" is dictated by the three-dimensional arrangement of atoms in the transition states. Conformational analysis, through molecular mechanics or quantum chemical methods, is crucial for understanding this control.
Role of Protecting Groups: The bulky trityl group at the C3 position and the long hexadecyl chain at the C1 position significantly influence the molecule's preferred conformations. These groups can sterically hinder one face of the molecule, directing the approach of incoming reagents to the less hindered face. A detailed conformational search could identify the lowest energy conformers of the starting material.
Modeling Stereoselectivity: By modeling the transition states for nucleophilic attack on the C2 position from both possible faces, the energy difference between these diastereomeric transition states can be calculated. A significant energy difference would explain the high degree of stereochemical control observed in S\textsubscript{N}2 reactions at this center. The model would likely show that the "backside attack" pathway, leading to inversion of configuration, is sterically much more favorable than a "frontside attack," which would be destabilized by steric clashes with the substituent groups and the leaving group. This theoretical approach provides a robust framework for rationalizing and predicting the stereochemical course of reactions. chemistrysteps.com
Analytical and Characterization Techniques for 2 Propanol, 1 Hexadecyloxy 3 Triphenylmethoxy and Its Derivatives
Spectroscopic Characterization Methods (NMR, IR, MS)
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-".
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The protons of the triphenylmethyl group would appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. The methine proton of the glycerol (B35011) backbone (CH-OH) would likely resonate around δ 3.5-4.0 ppm. The methylene (B1212753) protons of the glycerol backbone adjacent to the ether and trityl ether linkages would also fall in the range of δ 3.0-3.7 ppm. The long alkyl chain of the hexadecyloxy group would exhibit a triplet for the terminal methyl group around δ 0.88 ppm and a broad multiplet for the numerous methylene groups between δ 1.2 and 1.6 ppm. The methylene group of the hexadecyloxy chain attached to the glycerol backbone would be shifted downfield.
¹³C NMR: The carbon NMR spectrum would provide complementary information. The quaternary carbon of the trityl group would appear significantly downfield. The aromatic carbons of the trityl group would resonate in the typical aromatic region of δ 127-145 ppm. The carbons of the glycerol backbone would be expected in the δ 60-80 ppm range. The carbons of the hexadecyloxy chain would show a series of signals in the upfield region, with the terminal methyl carbon appearing around δ 14 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify the functional groups present in a molecule. For "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-", the IR spectrum would be characterized by:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the secondary alcohol group.
Strong C-H stretching vibrations in the 2850-2960 cm⁻¹ range, characteristic of the long alkyl chain.
C-O stretching vibrations for the ether linkages, typically observed in the 1050-1150 cm⁻¹ region.
Absorption bands corresponding to the aromatic C-H and C=C vibrations of the triphenylmethyl group.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation patterns. For "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-", soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable to observe the molecular ion peak. The fragmentation pattern would likely involve the loss of the trityl group, which is a stable carbocation, and cleavage of the hexadecyl chain.
Interactive Data Table: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Absorption Bands / m/z |
| ¹H NMR | δ 7.2-7.5 (m, 15H, Ar-H), δ 3.5-4.0 (m, 1H, CH-OH), δ 3.0-3.7 (m, 4H, glycerol CH₂), δ 1.2-1.6 (m, 28H, alkyl CH₂), δ 0.88 (t, 3H, terminal CH₃) |
| ¹³C NMR | δ 127-145 (Ar-C), δ 87 (quaternary C-trityl), δ 60-80 (glycerol carbons), δ 14-32 (alkyl carbons) |
| IR (cm⁻¹) | 3200-3600 (O-H stretch), 2850-2960 (C-H stretch), 1050-1150 (C-O stretch) |
| MS (m/z) | Expected molecular ion peak and fragments corresponding to the loss of the trityl group (C₁₉H₁₅) and hexadecyl group (C₁₆H₃₃). |
Chromatographic Purity Assessment and Enantiomeric Excess Determination (HPLC, GC)
Chromatographic techniques are indispensable for assessing the chemical purity and, crucially for a chiral molecule, the enantiomeric excess.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for both purity analysis and enantiomeric separation of glycerol derivatives. For the analysis of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-", two main approaches can be employed:
Chiral Stationary Phases (CSPs): This is a direct method where the racemic mixture is separated on a column containing a chiral selector. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralpak AD), are commonly used for the separation of glycerol derivatives. researchgate.net A mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol is typically used. researchgate.net The separation is based on the differential interaction of the enantiomers with the chiral stationary phase.
Derivatization to Diastereomers: An indirect method involves reacting the hydroxyl group of the compound with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase, such as silica (B1680970) gel, using normal-phase HPLC.
Gas Chromatography (GC)
GC can also be used for the analysis of "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-", although its high molecular weight and polarity may necessitate derivatization to increase its volatility. The hydroxyl group can be converted to a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether. The separation can then be performed on a capillary column with a suitable stationary phase. For determining enantiomeric excess, a chiral GC column would be required.
Interactive Data Table: Typical Chromatographic Conditions for Chiral Glycerol Derivatives
| Technique | Column | Mobile Phase / Carrier Gas | Detection |
| Chiral HPLC | Chiralcel OD (Cellulose-based CSP) | Hexane/2-Propanol gradient | UV or Refractive Index (RI) |
| Normal Phase HPLC (after derivatization) | Silica Gel | Hexane/Ethyl Acetate gradient | UV |
| Chiral GC (after derivatization) | Chiral capillary column (e.g., cyclodextrin-based) | Helium or Hydrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Future Research Trajectories for 2 Propanol, 1 Hexadecyloxy 3 Triphenylmethoxy
Exploration of Novel Synthetic Pathways
The development of efficient and stereoselective synthetic routes to 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- is a foundational area for future research. Current synthetic strategies for similar ether lipids often involve multi-step processes with moderate to good yields. Future work could focus on the development of more atom-economical and environmentally benign methodologies.
One potential approach involves the use of catalytic systems to directly couple a hexadecyl halide or sulfonate with a protected glycerol (B35011) derivative. Research in this area could explore the efficacy of various catalysts, such as those based on copper or palladium, to facilitate this etherification with high regioselectivity. The development of an organocatalytic route would also be a significant advancement, potentially reducing metal contamination in the final product.
Furthermore, the stereochemistry of the 2-propanol unit is a critical aspect that warrants investigation. The development of asymmetric syntheses to access enantiomerically pure forms of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- would be crucial for its potential applications in biological systems. This could involve the use of chiral catalysts, enzymes, or starting from a chiral pool material.
| Potential Synthetic Improvement | Key Research Focus | Anticipated Outcome |
| Catalytic Etherification | Development of novel copper or palladium-based catalytic systems. | Higher yields, improved regioselectivity, and milder reaction conditions. |
| Organocatalysis | Exploration of metal-free catalytic routes. | Reduced metal contamination and more sustainable synthesis. |
| Asymmetric Synthesis | Use of chiral catalysts or enzymatic resolutions. | Access to enantiomerically pure isomers for biological evaluation. |
Expanding its Role in the Synthesis of Biologically Relevant Molecules
The structural similarity of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- to naturally occurring ether lipids suggests its potential as a key intermediate in the synthesis of biologically active molecules. Ether lipids are known to play crucial roles in cellular signaling and membrane structure, and synthetic analogues are of great interest for their potential therapeutic properties.
Future research could focus on utilizing this compound as a building block for the synthesis of complex lipids, such as plasmalogens or archaeal-type lipids. The triphenylmethoxy group serves as a versatile protecting group for the primary alcohol, allowing for selective modification of the secondary alcohol on the propanol (B110389) backbone. This could include the introduction of phosphate, sulfate, or carbohydrate moieties to generate a library of novel lipid analogues for biological screening.
Moreover, the hexadecyloxy chain could be varied to explore the effect of chain length and saturation on the biological activity of the resulting molecules. The synthesis of a series of analogues with different alkyl chains would provide valuable structure-activity relationship (SAR) data.
Advanced Materials Science Applications Derived from its Derivatives
The unique combination of a long aliphatic chain and a bulky aromatic group in 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- makes its derivatives interesting candidates for applications in materials science. The long hexadecyl chain can induce self-assembly and liquid crystalline behavior, while the triphenylmethyl group can influence packing and provide sites for further functionalization.
Future research could explore the synthesis of polymers and liquid crystals derived from this compound. For instance, the free hydroxyl group could be used as an initiation site for ring-opening polymerization of cyclic esters or ethers, leading to the formation of biodegradable polymers with a lipid tail. These materials could have applications in drug delivery and tissue engineering.
Additionally, the modification of the triphenylmethoxy group or its replacement with other functional units could lead to the development of novel surfactants, gelling agents, or components for organic electronic devices. The interplay between the hydrophobic alkyl chain and the functional headgroup could be tuned to achieve desired material properties.
| Derivative Class | Potential Application | Key Research Direction |
| Polymerizable Monomers | Biodegradable polymers, drug delivery vehicles. | Controlled polymerization techniques to tailor molecular weight and architecture. |
| Liquid Crystals | Display technologies, sensors. | Investigation of the relationship between molecular structure and mesophase behavior. |
| Functional Surfactants | Emulsifiers, detergents, nanoparticle stabilizers. | Synthesis of derivatives with various polar headgroups to tune surface activity. |
Development of Cascade and Multicomponent Reactions Utilizing "2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-"
The development of cascade or multicomponent reactions involving 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- would represent a significant step forward in the efficient synthesis of complex molecules from this building block. Such reactions, where multiple bonds are formed in a single operation, offer significant advantages in terms of step economy and reduced waste generation.
Future research could focus on designing a one-pot reaction where the hydroxyl group of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- participates in a cascade sequence. For example, an initial reaction at the hydroxyl group could trigger a subsequent intramolecular cyclization or rearrangement, leading to the rapid construction of complex molecular architectures.
Multicomponent reactions, such as the Passerini or Ugi reaction, could also be explored. By combining 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- with an isocyanide, a carbonyl compound, and a carboxylic acid, a diverse range of complex lipid-peptide conjugates could be synthesized in a single step. These conjugates could have interesting biological properties and applications in bionanotechnology.
Q & A
Q. What are the recommended synthetic routes for 2-propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential etherification steps. For example:
Hexadecyloxy group introduction : React 2-propanol with hexadecyl bromide under alkaline conditions (e.g., KOH/EtOH) at 60–80°C for 12–24 hours.
Triphenylmethoxy protection : Use triphenylmethyl chloride (TrCl) in anhydrous dichloromethane with a base (e.g., pyridine or DMAP) at 0–5°C to avoid side reactions .
- Key Considerations :
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to polarity differences between intermediates.
- Monitor reaction progress using TLC (Rf values: ~0.3 for hexadecyloxy intermediate, ~0.6 for final product in 7:3 hexane/EtOAc).
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Hexadecyl bromide, KOH/EtOH, 70°C, 18h | 72 | 95% |
| 2 | TrCl, DMAP, DCM, 0°C, 6h | 65 | 98% |
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Key peaks include:
- δ 3.4–3.6 ppm (m, -OCH2- from hexadecyloxy).
- δ 7.2–7.4 ppm (m, aromatic protons from trityl group).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 580.412 (calculated: 580.410) .
- FT-IR : Absorbance at 1100–1250 cm⁻¹ (C-O-C stretching) and 3050 cm⁻¹ (aromatic C-H) .
Q. What are the stability profiles under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Degrades above 150°C (TGA data shows 5% mass loss at 155°C).
- Light Sensitivity : Store in amber vials; UV-Vis analysis shows increased absorbance at 280 nm after 72h exposure to daylight, indicating trityl group decomposition .
- Recommended Storage : -20°C under argon, with desiccant (e.g., silica gel).
Advanced Research Questions
Q. How can polymorphism affect the physicochemical properties of this compound, and what techniques identify solid-state forms?
- Methodological Answer :
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water vs. acetonitrile) to isolate Forms A (needle-like) and B (plate-like).
- X-Ray Diffraction (XRD) : Form B exhibits peaks at 5.8°, 12.5°, and 24.0° 2θ, correlating with a monoclinic lattice .
- Impact on Solubility : Form B has 20% lower aqueous solubility than Form A due to tighter crystal packing (DSC shows higher melting point: 128°C vs. 115°C) .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- Methodological Answer :
- Common Impurities :
- Unreacted hexadecyl bromide (retention time: 8.2 min in GC-MS).
- Hydrolyzed trityl byproduct (detected via LC-MS at m/z 324.180).
- Mitigation Strategies :
- Use orthogonal methods: HPLC-UV (λ = 254 nm) coupled with charged aerosol detection (CAD) for non-chromophoric impurities.
- Optimize gradient elution (ACN/water with 0.1% TFA) to separate impurities within 30 minutes .
Q. How do steric effects influence reaction kinetics in derivatization reactions?
- Methodological Answer :
- Case Study : Sulfonation of the hydroxyl group is hindered by the bulky trityl group. Kinetic studies show a 40% slower rate compared to non-protected analogs.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal increased activation energy (ΔG‡ = 28.5 kcal/mol) due to steric clashes .
- Workaround : Use micellar catalysis (e.g., CTAB in water) to improve accessibility to the reactive site .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- GHS Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- PPE Requirements : Nitrile gloves, safety goggles, and fume hood use mandatory.
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
